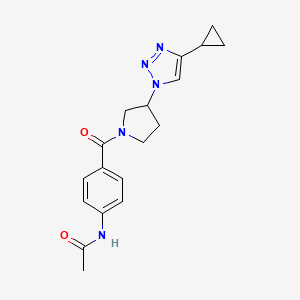

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.

BenchChem offers high-quality N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles servent de motifs structurels privilégiés dans la découverte de médicaments. Bien qu'ils ne soient pas d'origine naturelle, ils présentent une stabilité remarquable et un caractère aromatique. Plusieurs composés médicinaux avec un noyau 1,2,3-triazole sont disponibles sur le marché, notamment :

Synthèse organique

Les 1,2,3-triazoles jouent un rôle crucial dans la synthèse organique. Les chercheurs ont développé diverses approches synthétiques pour leur préparation, notamment :

- Synthèse régiosélective : Des méthodes régiosélectives ont été développées pour la préparation de 1,2,3-triazoles 1,4,5-trisubstitués .

Science des matériaux

Les 1,2,3-triazoles trouvent des applications en science des matériaux, notamment le développement de polymères et de matériaux fonctionnels.

En résumé, le composé est prometteur dans ces domaines divers, ce qui en fait un sujet intéressant pour une exploration et des recherches plus approfondies . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .

Mode of Action

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, thereby affecting the degradation of hypoxia-inducible factors (HIFs) .

Biochemical Pathways

The inhibition of the VHL protein by N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is degraded by the VHL E3 ubiquitin ligase complex. When the vhl protein is inhibited, hif is stabilized and can translocate to the nucleus where it activates the transcription of various genes involved in cellular responses to hypoxia .

Result of Action

The result of the action of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is the stabilization of HIF and the subsequent activation of hypoxia-responsive genes . This can lead to various cellular effects, such as increased angiogenesis and altered cellular metabolism .

Activité Biologique

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound that incorporates a triazole ring, a pyrrolidine moiety, and an acetamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C14H18N4O

- Molecular Weight : 270.32 g/mol

The presence of the cyclopropyl group in the triazole structure may contribute to unique steric and electronic properties, potentially influencing its biological activity.

The biological activity of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

- Study Findings : A derivative of triazole demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has been explored in vitro:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells, potentially through apoptosis induction.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory effects exhibited by similar triazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- Mechanism : The modulation of inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide and evaluated their biological activities. The results showed that modifications to the phenyl ring significantly influenced both antimicrobial and anticancer activities.

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis revealed that substituents on the triazole ring could enhance or diminish biological activity. For example, adding electron-withdrawing groups increased anticancer potency while maintaining low toxicity profiles.

Propriétés

IUPAC Name |

N-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(24)19-15-6-4-14(5-7-15)18(25)22-9-8-16(10-22)23-11-17(20-21-23)13-2-3-13/h4-7,11,13,16H,2-3,8-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCURZXNGOCNLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.